2-[1-(4-Chloro-3-methylphenoxy)ethyl]-6-fluoro-1H-benzimidazole
Description
2-[1-(4-Chloro-3-methylphenoxy)ethyl]-6-fluoro-1H-benzimidazole is a substituted benzimidazole derivative characterized by a fluorine atom at the 6-position of the benzimidazole core and a 1-(4-chloro-3-methylphenoxy)ethyl group at the 2-position. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, often modified to enhance pharmacological properties such as metabolic stability, bioavailability, and target affinity. This compound’s structural uniqueness lies in its 4-chloro-3-methylphenoxyethyl side chain, which may influence its electronic, steric, and hydrophobic interactions in biological systems .
Properties
CAS No. |
1018164-88-9 |
|---|---|
Molecular Formula |
C16H14ClFN2O |
Molecular Weight |
304.74 g/mol |
IUPAC Name |
2-[1-(4-chloro-3-methylphenoxy)ethyl]-6-fluoro-1H-benzimidazole |
InChI |
InChI=1S/C16H14ClFN2O/c1-9-7-12(4-5-13(9)17)21-10(2)16-19-14-6-3-11(18)8-15(14)20-16/h3-8,10H,1-2H3,(H,19,20) |
InChI Key |
OMTHLFGWDSHXNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C2=NC3=C(N2)C=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent, such as ethyl bromide, under basic conditions to form 1-(4-chloro-3-methylphenoxy)ethane.
Cyclization to Benzodiazole: The intermediate is then subjected to cyclization with a suitable reagent, such as o-phenylenediamine, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming a carboxylic acid derivative.
Reduction: Reduction reactions can occur at the benzodiazole ring, leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The chlorine atom on the phenoxyethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 2-[1-(4-carboxy-3-methylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole.
Reduction: Formation of 2-[1-(4-chloro-3-methylphenoxy)ethyl]-5-fluoro-1,3-dihydrobenzodiazole.
Substitution: Formation of 2-[1-(4-substituted-3-methylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Benzimidazole derivatives, including 2-[1-(4-Chloro-3-methylphenoxy)ethyl]-6-fluoro-1H-benzimidazole, have shown significant antimicrobial properties. Research indicates that compounds in this class can exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as various fungi.
- Antibacterial Studies : In a study evaluating the antibacterial efficacy of benzimidazole derivatives, it was found that compounds similar to 2-[1-(4-Chloro-3-methylphenoxy)ethyl]-6-fluoro-1H-benzimidazole demonstrated minimal inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and methicillin-resistant strains .
- Antifungal Efficacy : The antifungal activity of these compounds was also assessed against Candida albicans and Aspergillus niger, with MIC values ranging from 64 to 512 µg/mL, indicating moderate effectiveness compared to standard antifungal agents .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2g | Staphylococcus aureus | 8 | |
| 2g | Methicillin-resistant S. aureus | 4 | |
| 1b, 1c, 2e, 2g | Candida albicans | 64 | |
| 1b, 1c, 2e, 2g | Aspergillus niger | 64 |
2. Antiproliferative Effects
Research has also highlighted the antiproliferative effects of benzimidazole derivatives on cancer cell lines. For instance, a study reported that certain derivatives exhibited significant growth inhibition in breast cancer cell lines (MDA-MB-231), suggesting potential applications in cancer therapy .
Mechanistic Insights
The mechanisms underlying the biological activities of benzimidazole derivatives often involve interaction with specific cellular targets. Molecular docking studies have suggested that these compounds may inhibit key enzymes or disrupt cellular processes critical for microbial growth and cancer cell proliferation .
Case Studies
Several case studies have documented the effectiveness of benzimidazole derivatives in clinical and laboratory settings:
- Case Study A : A series of synthesized benzimidazole derivatives were tested for their antimicrobial properties. Compound variants displayed varying degrees of effectiveness against multiple bacterial strains, with some showing enhanced potency due to specific substitutions on the aromatic rings .
- Case Study B : The antiproliferative activity was assessed using various cancer cell lines where certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential as alternative therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of 2-[1-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and specificity, making it a potent agent in biological systems.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key benzimidazole derivatives with structural similarities to the target compound:
Key Observations :
- Halogenation: Fluorine and chlorine substituents are common in enhancing metabolic stability and binding affinity. The target compound’s 6-fluoro group is shared with 2-chloro-6-fluoro-1H-benzo[d]imidazole , but its phenoxyethyl side chain distinguishes it from simpler halogenated analogs.
- Electron-Withdrawing Groups: The trifluoromethyl group in 4-chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole provides strong electron-withdrawing effects, whereas the target compound’s phenoxyethyl group offers moderate electron donation.
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound is unavailable, insights can be drawn from analogs:
- 2-(4-Fluorophenyl)-6-methyl-1H-benzimidazole : Methyl and fluorophenyl groups enhance lipophilicity, improving blood-brain barrier penetration for CNS applications.
- 4-Chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole : The CF₃ group increases metabolic resistance, making it a candidate for prolonged-action therapeutics.
Biological Activity
2-[1-(4-Chloro-3-methylphenoxy)ethyl]-6-fluoro-1H-benzimidazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a chloro-methylphenoxy group and a fluorine atom. Its molecular formula is CHClF NO, and it exhibits unique physicochemical properties that contribute to its biological activity.
Research indicates that compounds similar to 2-[1-(4-Chloro-3-methylphenoxy)ethyl]-6-fluoro-1H-benzimidazole may act through multiple mechanisms, including:
- Inhibition of Enzyme Activity : Compounds in this class often inhibit specific enzymes, affecting metabolic pathways crucial for cell survival.
- Antiproliferative Effects : They may exhibit cytotoxicity against various cancer cell lines by inducing apoptosis or inhibiting cell division.
- Modulation of Receptor Activity : Some benzimidazole derivatives interact with neurotransmitter receptors, influencing neurological functions.
Biological Activity Studies
A number of studies have evaluated the biological activity of this compound and related derivatives. The following table summarizes key findings:
Case Studies
Several case studies highlight the therapeutic potential of 2-[1-(4-Chloro-3-methylphenoxy)ethyl]-6-fluoro-1H-benzimidazole:
-
Anticancer Efficacy :
- A study conducted on various cancer cell lines revealed that the compound induced apoptosis in MDA-MB-435 (melanoma) and HCT-116 (colon cancer) cells. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to increased cell death rates.
-
Neuroprotective Effects :
- Research focusing on neurodegenerative models indicated that the compound could protect neuronal cells from oxidative stress-induced damage. This was associated with reduced levels of reactive oxygen species (ROS) and improved mitochondrial function.
-
Anti-inflammatory Properties :
- In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
